molecular formula C20H17F2N3O4S B15029615 Methyl [3-(4-fluorophenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate

Methyl [3-(4-fluorophenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate

Cat. No.: B15029615
M. Wt: 433.4 g/mol
InChI Key: REEYHHQQVAZQPK-UHFFFAOYSA-N
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Description

Methyl [3-(4-fluorophenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate is a complex organic compound with a unique structure that includes fluorophenyl groups and a thioxoimidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-(4-fluorophenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thioxoimidazolidinone ring: This can be achieved through the reaction of appropriate amines with carbon disulfide and subsequent cyclization.

    Introduction of the fluorophenyl groups: This step involves the use of fluorinated aromatic compounds, which can be introduced through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the intermediate compound to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-(4-fluorophenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl [3-(4-fluorophenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of Methyl [3-(4-fluorophenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorophenyl groups and thioxoimidazolidinone ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorophenylacetate: This compound shares the fluorophenyl group but lacks the thioxoimidazolidinone ring.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another fluorinated compound with different functional groups and applications.

Uniqueness

Methyl [3-(4-fluorophenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate is unique due to its combination of fluorophenyl groups and a thioxoimidazolidinone ring. This structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H17F2N3O4S

Molecular Weight

433.4 g/mol

IUPAC Name

methyl 2-[5-[2-(4-fluoroanilino)-2-oxoethyl]-3-(4-fluorophenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate

InChI

InChI=1S/C20H17F2N3O4S/c1-29-18(27)11-24-16(10-17(26)23-14-6-2-12(21)3-7-14)19(28)25(20(24)30)15-8-4-13(22)5-9-15/h2-9,16H,10-11H2,1H3,(H,23,26)

InChI Key

REEYHHQQVAZQPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(C(=O)N(C1=S)C2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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